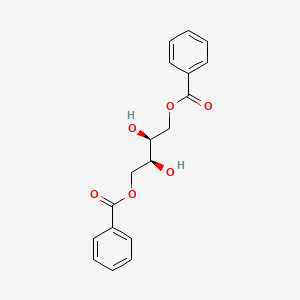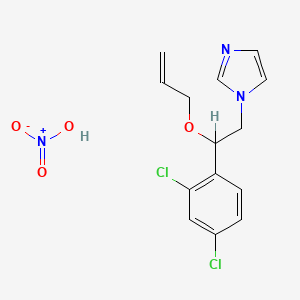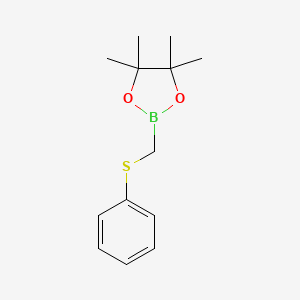
4,4,5,5-TETRAMETIL-2-FENILSULFANILMET&
Descripción general
Descripción
“4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane” is a boronic acid derivative . It is an important compound in the field of organic synthesis .
Synthesis Analysis
The compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method is considered a gentle and efficient route to the synthesis of this compound .Molecular Structure Analysis
The compound has been characterized by a single crystal X-ray diffraction study . It crystallized in the monoclinic space group P21/c, with cell parameters a=16.0728(8) Å, b=9.8884(5) Å, and c=10.1926(5) Å, β=92.067(1)°, Z=4, and V=1618.90(14) Å^3 . No significant intramolecular or intermolecular interaction is observed with the Lewis acidic boron atom .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Moreover, it can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.98 . It has a refractive index n20/D of 1.396 (lit.) . Its boiling point is 42-43 °C/50 mmHg (lit.) and it has a density of 0.882 g/mL at 25 °C (lit.) . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Intermediario Orgánico
Este compuesto es un intermediario orgánico con grupos borato y sulfonamida . Se puede sintetizar a través de reacciones nucleofílicas y de amidación . Como intermediario, se puede utilizar en la síntesis de una amplia gama de compuestos orgánicos.
Síntesis de Compuestos tert-Butil
El compuesto se utiliza en la síntesis de 4-((4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)sulfonil)tetrahidro-2H-piran-4-carboxilato de tert-butilo . Esto indica su posible uso en la síntesis de otros compuestos de tert-butilo.
Síntesis de Derivados de Dihidropiridina
También se utiliza en la síntesis de 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-5,6-dihidropiridina-1(2H)-carboxilato de tert-butilo . Esto sugiere su posible uso en la síntesis de derivados de dihidropiridina, que son importantes en la química medicinal.
4. Uso en Cromatografía y Espectrometría de Masas El compuesto se puede utilizar en aplicaciones de cromatografía y espectrometría de masas . Estas técnicas se utilizan ampliamente en la química analítica para la separación, identificación y cuantificación de componentes en una mezcla.
Uso en la Producción Biofarmacéutica
El compuesto podría usarse potencialmente en la producción biofarmacéutica . Los biofarmacéuticos son medicamentos médicos producidos mediante biotecnología, y este compuesto podría desempeñar un papel en la síntesis de estos medicamentos.
Uso en Ciencia Avanzada de Baterías
Si bien no hay evidencia directa, dadas sus propiedades únicas, es plausible que este compuesto pueda encontrar aplicaciones en la ciencia avanzada de las baterías .
Mecanismo De Acción
Target of Action
It is used to prepare aryl/heteroaryl derivatives via the formation of c-c and c-hetero bonds .
Mode of Action
The compound 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane interacts with its targets through the formation of C-C and C-hetero bonds . This interaction results in the preparation of aryl/heteroaryl derivatives .
Biochemical Pathways
It is known to be involved in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Result of Action
It is known to be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGLPBMZOKGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405494 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66080-23-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



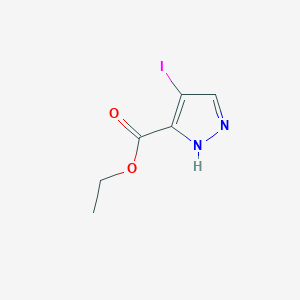
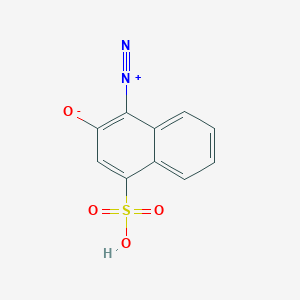
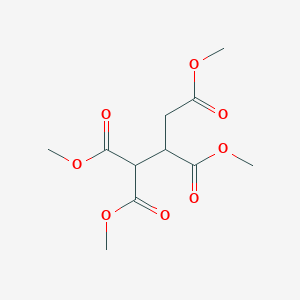

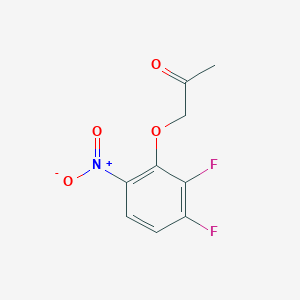
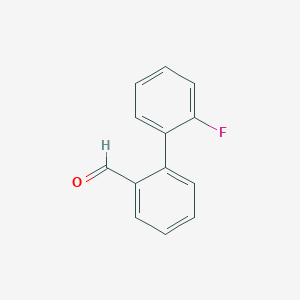
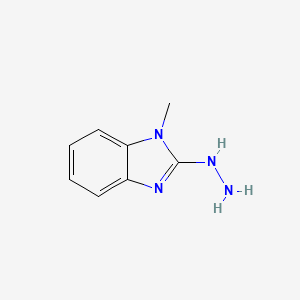
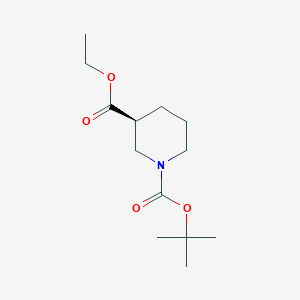
![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)
